
3-(2-Bromopropanoyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromopropanoyl)benzonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of benzonitrile, where a bromopropanoyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopropanoyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 3-propanoylbenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-Bromopropanoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Reduction Reactions: Formation of alcohols or amines.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
科学研究应用
3-(2-Bromopropanoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Bromopropanoyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound’s nitrile group can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromopropanoyl group.
2-(2-Bromopropanoyl)-3-(hydroxymethyl)benzonitrile: Contains an additional hydroxymethyl group.
Benzonitrile: The parent compound without any bromine or propanoyl substitution.
Uniqueness
3-(2-Bromopropanoyl)benzonitrile is unique due to the presence of both a bromine atom and a propanoyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(11)10(13)9-4-2-3-8(5-9)6-12/h2-5,7H,1H3 |
InChI 键 |
WSZDGUHPPVFMAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC(=C1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


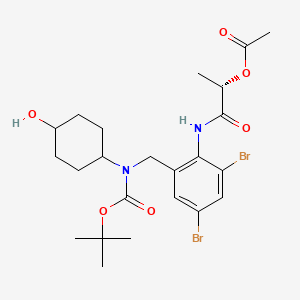
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
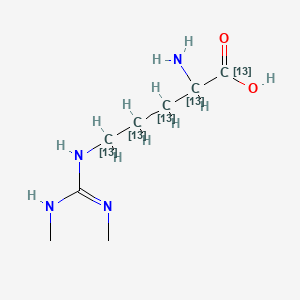
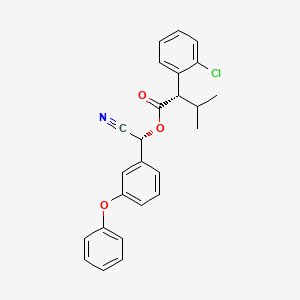
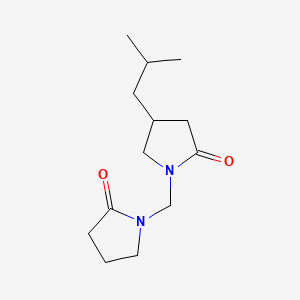



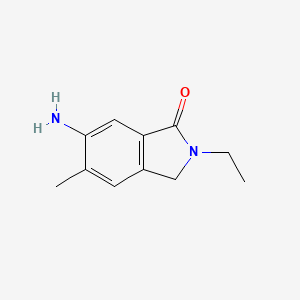


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
